![molecular formula C9H10N6O2S B2709338 N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine CAS No. 860787-31-1](/img/structure/B2709338.png)
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a methyl group, and an imidazole ring connected via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine.
Attachment of the Sulfanyl Group: The imidazole ring is then functionalized with a sulfanyl group using thiolation reactions, often involving thiourea or similar sulfur donors.
Construction of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a nitrile or amidine precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are typical.
Cyclization: Strong acids or bases, depending on the desired cyclization pathway.
Major Products
Reduction: Amines and hydroxylamines.
Substitution: Various alkylated or acylated derivatives.
Cyclization: Fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
Therapeutic Applications
The compound has demonstrated promising results in the treatment of various diseases, primarily due to its ability to inhibit specific biological pathways.
1.1 Anticancer Activity
Research indicates that this compound may have potential as an anticancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation and are often overactive in cancer cells. In vitro studies using cell lines such as MV4-11 have revealed that treatment with this compound leads to reduced cell proliferation and increased apoptosis at specific concentrations .
Case Study:
In a study involving MV4-11 cells, the compound was administered at varying concentrations (0.25 μM, 1.25 μM, and 2.50 μM) for 24 hours. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent against acute myeloid leukemia .
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
2.1 Mechanism of Action
The mechanism by which N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and inhibition of key enzymes involved in bacterial metabolism.
Data Table: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 μmol/L | |
Escherichia coli | 0.8 μmol/L | |
Pseudomonas aeruginosa | <0.5 μmol/L |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets.
3.1 Computational Analysis
Using tools like Schrodinger's Maestro, researchers performed ligand docking simulations that revealed favorable interactions with active sites of target proteins involved in disease pathways. These studies provide insights into the binding affinity and specificity of the compound towards its targets, which is crucial for drug design .
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of this compound is essential for its application in research.
4.1 Synthesis Pathway
The synthesis typically involves multi-step organic reactions starting from commercially available precursors, followed by purification processes such as recrystallization or chromatography to obtain the final product in high purity .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the pyrimidine and nitro functionalities.
5-Nitroimidazole: Contains the nitro group but differs in the overall structure and functional groups.
2-Methylthio-4-nitropyrimidine: Similar pyrimidine core but different substituents.
Uniqueness
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine is unique due to its combination of a nitro group, an imidazole ring, and a pyrimidine ring, which confer distinct electronic and steric properties that are not found in simpler analogs .
Actividad Biológica
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12N6O2S. The structure features a pyrimidine ring substituted with a nitro group and a thioether moiety, which are critical for its biological activity.
The biological activity of this compound primarily involves interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A study reported that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
N-methyl-6-(1-methylimidazol-2-yl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S/c1-10-7-6(15(16)17)8(13-5-12-7)18-9-11-3-4-14(9)2/h3-5H,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHDKGHOFRNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)SC2=NC=CN2C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.